Fmoc-Met-Bt

Description

Contextualization within Modern Chemical Peptide Synthesis Strategies

Modern peptide synthesis is dominated by the Fmoc/tBu strategy, an orthogonal protection scheme that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, typically tert-butyl (tBu), for the permanent protection of amino acid side chains. scielo.org.mxembrapa.br The synthesis proceeds via a series of iterative cycles on a solid support (resin), with each cycle consisting of two main steps: the removal of the Fmoc group with a base (typically a piperidine (B6355638) solution) to liberate the N-terminal amine, followed by the coupling of the next Fmoc-protected amino acid to this newly freed amine. peptide2.com

The critical coupling step requires the activation of the incoming amino acid's carboxyl group to form an amide (peptide) bond. Two primary strategies are employed for this activation in Fmoc-SPPS:

In Situ Activation: The most common approach involves mixing the Fmoc-amino acid with a coupling reagent and an additive directly in the reaction vessel. scielo.org.mx Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), when combined with an additive like HOBt, generate a highly reactive ester intermediate in situ, which then rapidly acylates the free amine of the peptide-resin. chempep.compeptide.com

Pre-activated Building Blocks: An alternative strategy involves the use of Fmoc-amino acids that have been converted into stable, yet highly reactive, active esters prior to their introduction into the synthesis cycle. chempep.combachem.com These shelf-stable compounds, such as pentafluorophenyl (OPfp) esters, are simply dissolved and added to the resin, simplifying the coupling protocol. peptide2.combachem.com More recently, the use of bench-stable, pre-activated benzotriazole (B28993) esters for specialized building blocks like aza-amino acids has been shown to reduce reaction times and improve crude purity and yields, highlighting the power of this approach. biorxiv.org

Fmoc-Met-Bt falls into this context as the key reactive species. It is the benzotriazolyl ester (OBt ester) of Fmoc-methionine, which can either be formed transiently during in situ protocols or, conceptually, be used as a pre-activated building block to enhance synthetic efficiency. chempep.combiorxiv.org

The Role of Benzotriazole-Based Activating Groups in Fmoc Chemistry

Benzotriazole-based activating groups are central to the success of Fmoc-SPPS. The additive 1-hydroxybenzotriazole (B26582) (HOBt) was introduced to address a major challenge in peptide synthesis: the risk of racemization (epimerization) of the chiral α-carbon of the amino acid during activation. peptide.com

The mechanism involves the reaction of the Fmoc-amino acid with a coupling agent (e.g., DIC) and HOBt to form a benzotriazolyl active ester (an OBt ester). chempep.com In the case of methionine, this species is this compound. This intermediate offers two key advantages:

Suppression of Racemization: The primary pathway for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. The formation of the Fmoc-AA-OBt ester is rapid and provides a competing reaction pathway. This OBt ester is highly reactive toward the desired amine coupling but is less prone to cyclizing into the problematic oxazolone (B7731731), thus preserving the stereochemical integrity of the amino acid. peptide.commdpi.com

Enhanced Coupling Efficiency: OBt esters are more reactive than the initial carboxyl group, leading to faster and more complete acylation reactions. chempep.com This is particularly important when coupling sterically hindered amino acids or dealing with difficult sequences where the growing peptide chain may aggregate. Uronium/aminium salt coupling reagents, such as HBTU and TBTU, are themselves derivatives of HOBt and function by efficiently generating these OBt esters in the presence of a base. chempep.comgoogle.com

The strategy of preparing bench-stable Fmoc-protected benzotriazole esters as pre-activated building blocks, as demonstrated for aza-peptides, represents a logical extension of this principle. biorxiv.org This approach standardizes the coupling step, eliminating the need for in situ pre-activation and potentially minimizing side reactions associated with the coupling reagents themselves. biorxiv.org

Significance of Methionine Residues in Synthetic Peptide Design and Function

Methionine (Met) is an essential, sulfur-containing amino acid with unique properties that make it significant in both biological systems and synthetic peptide design. embrapa.br It serves as the initiating amino acid in protein translation in eukaryotes and is a precursor to S-adenosylmethionine (SAM), a universal methyl group donor crucial for numerous metabolic pathways. chemicalbook.com Its hydrophobic thioether side chain often resides in the core of globular proteins. embrapa.br

Despite its biological importance, the incorporation of methionine into synthetic peptides presents considerable challenges, primarily due to the susceptibility of its thioether side chain to unwanted chemical modifications. embrapa.br In Fmoc-SPPS, the methionine side chain is typically used without a protecting group. embrapa.br The main side reactions are:

Oxidation: The sulfur atom is easily oxidized, particularly during the final acidolytic cleavage step (using trifluoroacetic acid, TFA), to form methionine sulfoxide (B87167) [Met(O)], which exists as a mixture of diastereomers. embrapa.br This modification alters the polarity and structure of the peptide and can compromise its biological activity. In some cases, chemists may intentionally use Fmoc-Met(O)-OH as the building block if the oxidized form is desired or to create a uniform product that can be later reduced. sigmaaldrich.compeptide.com

Alkylation: The thioether can be alkylated by carbocations generated from the cleavage of acid-labile protecting groups (like tBu) during the final deprotection. This results in the formation of S-alkylsulfonium salts, another significant impurity. embrapa.br

The significance of using a highly efficient and rapid coupling intermediate like this compound is to ensure the clean incorporation of this sensitive residue into the peptide chain. A fast and complete coupling reaction minimizes the exposure of the methionine residue to the chemical conditions of the synthesis cycle, potentially reducing the risk of side reactions that can occur over prolonged reaction times. Achieving high fidelity during the coupling of every amino acid is paramount for the successful synthesis of pure, high-quality Met-containing peptides.

Data Tables

Table 1: Physicochemical Properties of N-α-Fmoc-L-methionine (Fmoc-Met-OH)

This table details the properties of the standard precursor used to generate this compound in situ.

| Property | Value |

| Synonyms | Fmoc-Met-OH, N-(9-Fluorenylmethoxycarbonyl)-L-methionine |

| CAS Number | 71989-28-1 |

| Molecular Formula | C₂₀H₂₁NO₄S |

| Molecular Weight | 371.45 g/mol |

| Appearance | White to light yellow crystalline powder chemicalbook.com |

| Melting Point | 121-123 °C |

| Application | Building block for Fmoc solid-phase peptide synthesis chemicalbook.com |

Table 2: Comparison of Peptide Coupling Strategies for Methionine Incorporation

This table compares the common in situ activation method with the advanced strategy of using a pre-activated this compound ester.

| Feature | In Situ Activation (e.g., DIC/HOBt) | Pre-activated Ester (this compound) |

| Primary Reagents | Fmoc-Met-OH, Coupling Agent (e.g., DIC), Additive (HOBt) scielo.org.mx | Pre-formed this compound biorxiv.org |

| Activation Step | Occurs "in situ" just before or during addition to the resin scielo.org.mx | Performed separately to create a stable, isolable compound biorxiv.org |

| Key Intermediate | This compound (transient) chempep.com | This compound (stable building block) |

| Coupling Protocol | Addition of multiple reagents to the reaction vessel | Addition of a single, dissolved reagent to the resin biorxiv.org |

| Primary Byproducts | Urea derivative (e.g., diisopropylurea from DIC) peptide.com | HOBt |

| Advantages | High flexibility, widely established, uses common reagents | Simplified coupling, potentially faster cycles, reduced side reactions from coupling agents biorxiv.org |

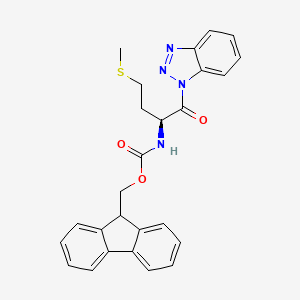

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMZYQHYMANTL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650294 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850232-62-1 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Methionine Benzotriazole Derivatives

Strategies for Direct Activation of Fmoc-Protected Methionine with Benzotriazole (B28993)

Direct activation of Fmoc-protected methionine with benzotriazole represents a common and effective approach for the synthesis of Fmoc-Met-Bt. This typically involves the conversion of the carboxylic acid group of Fmoc-L-methionine into a more reactive species that can readily undergo nucleophilic attack by a benzotriazole derivative.

Formation of N-(Fmoc-α-Aminoacyl)benzotriazoles

A direct and widely utilized method for the formation of N-(Fmoc-α-aminoacyl)benzotriazoles involves the reaction of N-Fmoc-α-amino acids with 1H-benzotriazole and thionyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org This one-step procedure has been successfully applied to a variety of proteinogenic amino acids, yielding stable and crystalline N-(Fmoc-α-aminoacyl)benzotriazoles in good yields, typically ranging from 69-90%. semanticscholar.org For instance, the synthesis of Fmoc-L-Met-Bt using this method resulted in a yield of 82%. semanticscholar.org The products of these reactions are generally stable and can be purified by precipitation from a mixture of dichloromethane (B109758) and hexanes. semanticscholar.org

These N-acylbenzotriazoles are versatile reagents in peptide synthesis. semanticscholar.org They react efficiently with nucleophiles like amines at room temperature, often with the addition of a base, to form peptide bonds with minimal risk of racemization. semanticscholar.orgiris-biotech.de

Utilization of Coupling Reagents for Benzotriazole Activation

A variety of coupling reagents are employed to facilitate the activation of Fmoc-amino acids with benzotriazole derivatives, such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents are designed to promote the formation of an active ester intermediate, which then reacts with an amino group to form a peptide bond.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) have a long history in peptide synthesis. bachem.comjournal-imab-bg.org They activate the carboxylic acid of the Fmoc-amino acid, which can then react with HOBt to form the more stable and less racemization-prone OBt ester. chempep.compeptide.com The combination of DIC and HOBt is a widely used method. bachem.com

Phosphonium Salts: Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) was one of the first phosphonium-type coupling reagents and demonstrates excellent coupling efficiency and solubility. bachem.com It converts the carboxyl group into an -OBt ester. bachem.com Other phosphonium reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are also highly effective. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are extremely popular in solid-phase peptide synthesis (SPPS). chempep.compeptide.com These reagents convert the Fmoc-amino acid into the active OBt ester in the presence of a base. chempep.com HATU, the HOAt analog of HBTU, is another highly efficient coupling reagent. bachem.com A potential side reaction with these reagents is guanidinylation of the free amino group, which can be minimized by pre-activating the protected amino acid before adding it to the peptide-resin. peptide.com

The choice of coupling reagent can be influenced by factors such as the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final product.

One-Step Synthetic Protocols for Fmoc-Amino Acid-Diaminobenzoate Derivatives as Precursors to Benzotriazoles

Recent research has focused on the development of efficient one-step synthetic methods for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids (Fmoc-amino acid-Dbz-OH). acs.orgresearchgate.netnih.govnih.gov These compounds serve as valuable precursors for creating preloaded diaminobenzoate resins, which are a type of safety-catch resin used in solid-phase peptide synthesis to generate C-terminally modified peptides, including thioesters that can be converted to benzotriazoles. acs.org

An optimized one-step method involves the coupling of free diaminobenzoic acid with Fmoc-amino acids using a coupling reagent like HATU in the presence of a base such as N-methylmorpholine (NMM). acs.org This approach has been shown to produce pure products in high yields (40–94%) for a variety of Fmoc-amino acids, including Fmoc-Met-OH, often requiring only precipitation for purification. acs.orgresearchgate.netnih.gov For example, Fmoc-Met-Dbz-OH was synthesized with a 94% yield using this method. acs.orgnih.gov This streamlined process avoids the need for chromatographic purification for many derivatives, enhancing the efficiency of preparing these important synthetic intermediates. acs.org

Optimization of Reaction Conditions for Fmoc-Methionine Benzotriazole Formation

The successful synthesis of this compound and related derivatives is highly dependent on the careful optimization of reaction conditions. Key factors to consider include the choice of solvent system, the use of basic additives, and the stoichiometry of the reagents.

Investigation of Solvent Systems and Basic Additives

Basic additives are essential for many coupling reactions, particularly when using phosphonium and aminium/uronium salt coupling reagents. bachem.com N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used bases in Fmoc-based synthesis. bachem.com However, the choice and amount of base must be carefully considered to minimize side reactions like racemization. bachem.com In cases where there is a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com The basicity of amines can also be solvent-dependent, which can influence their effectiveness and the potential for side reactions. acs.org For the deprotection of the Fmoc group, a solution of piperidine (B6355638) in DMF is standard, though alternatives like 4-methylpiperidine (B120128) have also been shown to be effective. scielo.org.mxembrapa.br

Stoichiometric Considerations of Reagents and By-Product Minimization

The molar ratios of the reactants are critical for achieving high yields and minimizing the formation of by-products. In a typical coupling reaction on a solid support, the Fmoc-amino acid, coupling reagent, and HOBt are used in excess relative to the free amino groups on the resin. chempep.com A common ratio is 3 equivalents of each of these reagents to 1 equivalent of the free amine. chempep.com

Careful control of stoichiometry is also important to prevent side reactions. For example, when using aminium/uronium reagents, using a slight excess of the Fmoc-amino acid relative to the coupling reagent can help to prevent the unwanted guanidinylation of the N-terminal amine. peptide.com Minimizing by-products is also a key consideration during the work-up and purification steps. In the synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles using thionyl chloride, washing the crude product with a saturated sodium carbonate solution is an effective way to remove unreacted starting materials and acidic by-products. semanticscholar.org Similarly, in the one-step synthesis of Fmoc-amino acid-Dbz-OH derivatives, precipitation with water is used to separate the desired product from excess reagents and by-products. acs.org

Generation of Masked Thioester Precursors via Benzotriazole Intermediates

The synthesis of C-terminal peptide thioesters is a critical step for the construction of large proteins via native chemical ligation (NCL). nih.govchemistry.or.jp However, the direct synthesis of these thioesters using the popular 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is challenging. The thioester bond is susceptible to aminolysis by the piperidine solution used for Fmoc group removal during each cycle of peptide elongation. osti.govrsc.org To overcome this instability, "safety-catch" or "masked thioester" strategies have been developed, where a more stable precursor is used throughout the synthesis and is converted into the reactive thioester at a later stage. osti.govnih.govsci-hub.sescispace.com

One effective strategy involves the use of N-acylbenzotriazoles as stable, yet highly reactive, precursors for thioester formation. organic-chemistry.orgthieme-connect.com N-acylbenzotriazoles are more stable than corresponding acyl chlorides and can be used as efficient acylating agents without the side reactions often associated with harsher reagents. thieme-connect.com The benzotriazole moiety functions as an excellent leaving group, facilitating nucleophilic attack. thieme-connect.com

The compound Fmoc-L-Methionine benzotriazole (this compound) serves as a prime example of such a precursor. It is an isolatable and bench-stable N-acylbenzotriazole derivative of Fmoc-protected methionine. core.ac.uk This stability allows for its convenient handling and incorporation in synthetic schemes. The core of this methodology lies in the reaction of the N-acylbenzotriazole with a thiol. organic-chemistry.org

The generation of the thioester proceeds via nucleophilic acyl substitution. A thiol (R-SH), such as thiophenol or benzyl (B1604629) mercaptan, attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the benzotriazole anion, a very good leaving group, to yield the corresponding Fmoc-L-Methionine thioester (Fmoc-Met-SR). This S-acylation reaction is highly efficient, proceeds under mild conditions, and significantly, has been shown to produce chiral thioesters from protected amino acids without detectable racemization. organic-chemistry.orgthieme-connect.com

Research has demonstrated the utility of N-acylbenzotriazoles for the synthesis of a diverse range of thioesters. organic-chemistry.org The reactions are typically conducted at room temperature in a solvent like dichloromethane, often with a mild base such as triethylamine (B128534) added to facilitate the reaction. organic-chemistry.org This approach avoids the harsh conditions or substrate-specific catalysts required by other methods. organic-chemistry.org While some strategies generate peptide-benzotriazole species in situ on a resin from precursors like 3,4-diaminobenzoic acid (Dbz), the use of a pre-formed, stable building block like this compound offers a direct and versatile route for generating the thioester moiety. rsc.orgnih.govrsc.org

The table below summarizes representative research findings on the synthesis of various thioesters from N-acylbenzotriazoles, demonstrating the general applicability and high yields of this methodology.

Table 1: Synthesis of Thioesters from N-Acylbenzotriazoles. Data adapted from Katritzky et al., demonstrating the high efficiency of converting stable N-acylbenzotriazole precursors to thioesters upon reaction with various thiols under mild conditions. organic-chemistry.org

Mechanistic Investigations of Fmoc Methionine Benzotriazole in Peptide Bond Formation

Elucidation of Fmoc Deprotection Mechanisms in the Context of Benzotriazole (B28993) Chemistry

The removal of the Fmoc group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the elongation of the peptide chain. nih.gov This process is achieved through a base-induced elimination mechanism. embrapa.br

The deprotection of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. scielo.org.mxpeptide.com This generates a carbanion intermediate.

This intermediate subsequently undergoes β-elimination, leading to the cleavage of the C-O bond of the carbamate (B1207046). This step releases the free amine of the methionine residue, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govpeptide.com The deprotection reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitate the reaction better than non-polar solvents. nih.gov

While primary and tertiary amines can remove the Fmoc group, secondary amines like piperidine (B6355638) are most commonly employed for this purpose. nih.govspringernature.com Piperidine serves a dual role: it acts as the base to initiate the β-elimination and as a scavenger for the liberated dibenzofulvene (DBF). peptide.com The DBF is a reactive electrophile that, if not trapped, can react with the newly deprotected amine of the peptide chain, leading to unwanted side products. peptide.comtotal-synthesis.com Piperidine efficiently traps DBF to form a stable piperidine-DBF adduct, driving the deprotection reaction to completion. nih.govspringernature.com

The choice and concentration of the amine base can influence the rate and efficiency of deprotection. The following table shows a comparison of half-lives for the deprotection of a resin-bound Fmoc-amino acid with various amine bases.

| Deprotection Reagent (in DMF) | Half-Life (t½) | Time for 99.99% Deprotection |

|---|---|---|

| 20% Piperidine | 7s | ~1.5 min |

| 5% Piperazine (B1678402) | 28s | Not specified |

| 5% Piperazine + 0.5% DBU | 12s | Not specified |

| 5% Piperazine + 1% DBU | 7s | Not specified |

Data sourced from a kinetic study on Fmoc-Val deprotection. rsc.org

However, the repetitive use of piperidine can lead to side reactions. One notable side reaction is the formation of piperidinyl-alanine if the deprotected amine attacks the piperidine-DBF adduct. chempep.com Another potential issue is diketopiperazine formation, particularly at the dipeptide stage, where the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support. chempep.comiris-biotech.de

Base-Induced β-Elimination of the Fmoc Group

Reaction Pathways of Acylbenzotriazoles in Amide and Thioester Ligation

Acylbenzotriazoles, such as Fmoc-Met-Bt, are effective acylating agents due to the electronic properties of the benzotriazole moiety. thieme-connect.com They are often more stable than the corresponding acid chlorides but sufficiently reactive for peptide coupling. thieme-connect.com

Peptide bond formation using this compound occurs via a nucleophilic acyl substitution mechanism. embrapa.br The free α-amino group of the resin-bound peptide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylbenzotriazole. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the benzotriazole anion (Bt-), which is a competent leaving group. researchgate.netufl.edu A final proton transfer yields the newly formed peptide bond and the neutral benzotriazole molecule. embrapa.br

The benzotriazole moiety is considered a superior leaving group compared to others like N-hydroxysuccinimide (NHS) in some contexts, leading to increased reactivity and potentially higher yields in peptide synthesis. researchgate.netiris-biotech.de This reactivity makes N-acylbenzotriazoles versatile reagents for the synthesis of amides, esters, and peptides. thieme-connect.comresearchgate.net

The kinetics of peptide bond formation with acylbenzotriazoles are generally favorable, allowing for rapid and efficient coupling under standard synthesis conditions. The rate of the reaction is dependent on factors such as the nucleophilicity of the amine, steric hindrance around the reacting centers, and the solvent used. biorxiv.org The use of pre-activated building blocks like this compound can streamline the synthesis process. biorxiv.org

Nucleophilic Acyl Substitution and Benzotriazole as a Leaving Group

Stereochemical Control and Racemization Pathways in Fmoc-Methionine Benzotriazole Couplings

Maintaining the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis. benthamdirect.comresearchgate.net Racemization, or the loss of chiral purity, is a potential side reaction during the activation and coupling steps. nih.gov

The primary pathway for racemization of N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. uniurb.it This can occur when the activated carboxyl group is attacked intramolecularly by the oxygen of the urethane-type protecting group or the preceding peptide bond. The protons on the α-carbon of the oxazolone (B7731731) are acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

While methionine is not considered one of the most racemization-prone residues like histidine or cysteine, the risk is not negligible, especially under harsh coupling conditions or extended reaction times. nih.govnih.govpeptide.com The extent of racemization is highly dependent on the coupling reagents, the presence and strength of the base, pre-activation time, and temperature. nih.govnih.gov For instance, base-mediated activation methods using phosphonium (B103445) or uronium reagents can increase the risk of racemization compared to carbodiimide-based methods, especially with elevated temperatures. nih.gov

The following table illustrates the impact of different coupling reagents on the racemization of various Fmoc-amino acids, providing context for the factors that could influence this compound couplings.

| Fmoc-Amino Acid | Coupling Reagent/Base | % Racemization (D-isomer) |

|---|---|---|

| Fmoc-L-His(Trt)-OH | HATU/NMM | 15.8% |

| DIC/Oxyma | 3.8% | |

| Fmoc-L-Cys(Trt)-OH | HATU/NMM | 11.3% |

| DIC/Oxyma | 0.0% | |

| Fmoc-L-Ser(tBu)-OH | HATU/NMM | 2.1% |

| DIC/Oxyma | 0.0% |

Data adapted from a study on racemization with various coupling reagents after a 5-minute pre-activation. nih.gov

For methionine specifically, a common side reaction is the oxidation of the thioether side chain to methionine sulfoxide (B87167), which can occur under acidic conditions or in the presence of oxidizing agents. acs.orgpeptide.com Careful control of the reaction conditions and the use of optimized protocols are therefore essential to ensure the chemical and stereochemical purity of the final peptide product. iris-biotech.de

Mechanisms of α-Carbon Racemization during Activation and Coupling

The loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis is a significant side reaction. For N-α-Fmoc protected amino acids, including this compound, racemization primarily proceeds through two potential base-catalyzed pathways.

Direct Enolization (α-Proton Abstraction) The most relevant mechanism for Fmoc-amino acids is direct proton abstraction from the α-carbon by a base. mdpi.com The presence of a tertiary base (e.g., DIPEA, NMM), often used during the coupling step, can facilitate the removal of the α-proton from the activated amino acid ester. mdpi.com This abstraction generates a planar carbanion or enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-isomers, thereby compromising the optical purity of the final peptide. mdpi.compeptide.com The acidity of this α-proton is increased upon activation of the carboxyl group, making the activated ester intermediate particularly susceptible. mdpi.com

Oxazolone Formation A second well-known pathway for racemization involves the formation of a 5(4H)-oxazolone (or azalactone) intermediate. mdpi.comchempep.com This occurs via an intramolecular nucleophilic attack of the carbonyl oxygen of the urethane (B1682113) protecting group on the activated carboxyl group. The resulting oxazolone has a highly acidic proton at the C-4 position (the original α-carbon), which is readily abstracted by base to form a symmetric, achiral aromatic oxazole (B20620) intermediate. chempep.com Subsequent nucleophilic attack by the amino group of the growing peptide chain opens the ring, yielding a racemic peptide product. chempep.com However, the Fmoc group, like other urethane-type protecting groups, significantly suppresses this mechanism because the lone pair of electrons on the urethane nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity and making oxazolone formation less favorable compared to N-acylamino acids. nih.gov While suppressed, this pathway cannot be entirely discounted, especially under harsh conditions.

Factors that influence the rate of racemization include the strength and steric hindrance of the base used, the nature of the coupling reagents, temperature, and pre-activation time. nih.govnih.gov For instance, the use of stronger, less sterically hindered bases can increase the rate of α-proton abstraction. nih.gov

Strategies for Maintaining Chiral Purity

Maintaining the chiral integrity of this compound during coupling is paramount. Several strategies have been developed to suppress the racemization mechanisms described above.

Use of Racemization-Suppressing Additives The most common strategy is the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt). peptide.comchempep.com When a coupling agent like DCC is used, it first activates the Fmoc-amino acid to form a highly reactive O-acylisourea, which is prone to racemization. mdpi.com In the presence of HOBt, this intermediate is rapidly converted into the Fmoc-amino acid benzotriazolyl ester (this compound). chempep.com This active ester is more stable and less reactive than the O-acylisourea, which significantly reduces the propensity for racemization during the coupling reaction. mdpi.comchempep.com HOAt is reported to be even more effective than HOBt at accelerating coupling and suppressing racemization. chempep.com

Choice of Coupling Reagents The choice of coupling method is critical. While highly efficient, uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) used in the presence of tertiary bases can promote racemization, particularly for sensitive amino acids like Cysteine and Histidine. nih.gov Carbodiimide-based methods, such as using N,N'-diisopropylcarbodiimide (DIC) in conjunction with HOBt or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), are often preferred for couplings where racemization is a concern as they can be performed under conditions that minimize base-catalyzed side reactions. nih.gov

Selection of Base and Reaction Conditions The base used during coupling plays a crucial role. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but they can induce racemization. chempep.com For particularly sensitive couplings, the use of a more sterically hindered and weaker base, such as 2,4,6-collidine, is recommended to minimize α-proton abstraction. chempep.comnih.gov It is also advisable to avoid using a large excess of base. chempep.com Additionally, elevated temperatures and prolonged pre-activation times before the addition of the amine component should be avoided, as these conditions increase the risk of epimerization. nih.gov

The following table summarizes the primary strategies employed to ensure the chiral purity of amino acids during peptide synthesis.

| Strategy | Rationale | Key Compounds/Methods |

| Use of Additives | Converts highly reactive intermediates into more stable, less racemization-prone active esters. | HOBt, HOAt, Oxyma |

| Choice of Coupling Reagent | Some reagents are inherently less likely to promote racemization under standard conditions. | DIC/HOBt, DIC/Oxyma |

| Selection of Base | Weaker and/or sterically hindered bases reduce the rate of base-catalyzed α-proton abstraction. | 2,4,6-Collidine |

| Control of Reaction Conditions | Minimizes the time the activated amino acid is exposed to conditions that favor racemization. | Avoid high temperatures; minimize pre-activation time. |

While methionine is not typically considered as susceptible to racemization as residues like cysteine or histidine, applying these principles is essential for ensuring the highest possible chiral purity in the final peptide product. nih.govpeptide.com The following table provides illustrative data on the impact of coupling reagents on the racemization of Fmoc-L-Ser(tBu)-OH, a known sensitive amino acid, highlighting the importance of reagent choice.

| Coupling Reagent Combination | % D-Isomer (Epimerization) |

| DIC/Oxyma | < 0.1 |

| DIC/HOBt | 0.2 |

| HBTU/DIPEA | 1.8 |

| HATU/DIPEA | 2.5 |

| PyBOP/DIPEA | 1.9 |

| Data adapted from studies on Fmoc-Ser(tBu)-OH and serves as an illustration of the relative effects of different coupling reagents on racemization. |

Applications of Fmoc Methionine Benzotriazole in Specialized Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Methionine Benzotriazole (B28993) Building Blocks

Fmoc-Met-Bt, also known as Fmoc-Met-OBt, is well-suited for Fmoc/tBu-based SPPS, the predominant method for chemically synthesizing peptides. The benzotriazolyl ester acts as an efficient leaving group, promoting the aminolysis reaction that forms the peptide bond.

The stability and pre-activated nature of Fmoc-amino acid benzotriazole esters make them highly compatible with both automated and manual SPPS protocols. In automated synthesizers, which rely on the sequential addition of reagents from stock solutions, the use of bench-stable, pre-activated building blocks like this compound can streamline the process. biorxiv.org This approach circumvents the need for in-situ activation steps for each coupling cycle, potentially reducing reaction times and minimizing side reactions associated with certain coupling reagents. biorxiv.org Research on other Fmoc-protected benzotriazole esters has demonstrated their successful use in fully automated platforms, achieving excellent conversion rates and enabling the rapid synthesis of peptide libraries. biorxiv.org

Manual SPPS protocols also benefit from the reliability of this compound. Standard manual synthesis involves cycles of Fmoc deprotection, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next activated amino acid. researchgate.net The use of a pre-activated ester like this compound simplifies the coupling step, which is often monitored for completion using qualitative tests like the Kaiser test. biotage.com

Table 1: Comparison of SPPS Coupling Protocols

| Feature | In-Situ Activation (e.g., HBTU/DIPEA) | Pre-activated Esters (e.g., this compound) |

|---|---|---|

| Activation Step | Required for each coupling cycle | Building block is pre-activated |

| Protocol Complexity | Higher; requires precise addition of coupling agents | Lower; simplified coupling step |

| Potential Side Reactions | Risk of racemization with certain reagents/bases chempep.com | Generally lower risk of activator-related side reactions |

| Suitability for Automation | Standard method for most synthesizers | Ideal for high-throughput and automated synthesis biorxiv.org |

Methionine presents a unique challenge in peptide synthesis due to the susceptibility of its thioether side chain to oxidation. biotage.compeptide.com During SPPS, and particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the methionine side chain can be oxidized to methionine sulfoxide (B87167) (Met(O)). nih.gov This results in a mixture of the desired peptide and its oxidized form, complicating purification.

The use of this compound within a carefully planned SPPS strategy helps incorporate methionine efficiently. To mitigate oxidation during cleavage, cleavage cocktails are often supplemented with scavengers like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT). peptide.compeptide.com For particularly sensitive sequences, an alternative strategy involves the intentional use of Fmoc-Met(O)-OH during synthesis, purification of the single oxidized species, and subsequent reduction back to methionine. peptide.compeptide.com The predictable reactivity of this compound ensures its reliable incorporation prior to these downstream considerations.

Integration into Automated and Manual SPPS Protocols

Native Chemical Ligation (NCL) and Chemoselective Bioconjugation

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. Benzotriazole-mediated chemistry provides an elegant route to generate these essential thioester intermediates.

A key challenge in Fmoc-based SPPS is the direct synthesis of C-terminal peptide thioesters, as they are often unstable to the basic conditions (piperidine) used for Fmoc deprotection. nih.gov Benzotriazole-mediated strategies circumvent this by using a stable precursor that is converted to a highly reactive C-terminal peptide-benzotriazole (peptide-Bt) species post-synthesis. researchgate.netnih.gov

One established method involves synthesizing the peptide on a solid support functionalized with a 3,4-diaminobenzoic acid (Dbz) linker. nih.govrsc.org After the peptide chain, ending with methionine, is assembled using standard Fmoc chemistry, the peptide-Dbz precursor is cleaved from the resin. This precursor is then oxidized (e.g., with NaNO₂) to form the highly acylating peptide-Met-Bt species. researchgate.netnih.govresearchgate.net This activated intermediate rapidly undergoes transthioesterification upon reaction with a thiol (e.g., mercaptopropionic acid), yielding the desired peptide-Met-thioester ready for NCL. researchgate.netrsc.org This approach allows for the efficient generation of the key thioester component while being fully compatible with Fmoc-SPPS.

Table 2: Benzotriazole-Mediated NCL Workflow

| Step | Description | Key Reagents |

|---|---|---|

| 1. SPPS | Synthesis of peptide on a Dbz-functionalized resin using Fmoc-amino acids (e.g., Fmoc-Met-OH). | Fmoc-AA-OH, Dbz-resin |

| 2. Cleavage | Release of peptide-Dbz precursor from the solid support. | TFA-based cocktail |

| 3. Activation | Oxidation of the o-aminoanilide group to form the C-terminal peptide-Bt. nih.gov | NaNO₂ |

| 4. Thioesterification | Conversion of the peptide-Bt to a peptide thioester. rsc.org | Thiol (e.g., MPAA) |

| 5. Ligation | Reaction of the peptide thioester with an N-terminal Cys-peptide. nih.gov | N-terminal Cys-peptide |

Thioamides, where a backbone amide oxygen is replaced by sulfur, are valuable probes for studying protein folding and structure. rsc.orgresearchgate.net Incorporating them into proteins often relies on NCL. The synthesis of thioamide-containing peptide fragments is compatible with Fmoc-SPPS, though care must be taken as the thioamide bond can be sensitive to the acidic cleavage conditions. nih.govnih.gov

Fmoc-protected thiocarboxybenzotriazoles have been used to successfully incorporate thioamides during SPPS. nih.gov Once the thioamide-containing fragment is synthesized (either as the C-terminal thioester or the N-terminal cysteine part), it can be used in NCL reactions. Studies have shown that thioamides are generally compatible with NCL conditions, allowing for the successful ligation of the fragments to produce a full-length protein containing a site-specific backbone modification. researchgate.netnih.gov

Benzotriazole-Mediated Formation of C-Terminal Peptide Thioesters for NCL

Incorporation of Oxidatively Sensitive and Modified Methionine Residues

The thioether of methionine is not only prone to oxidation but also provides a site for introducing specific modifications for advanced studies.

The primary concern with methionine is its oxidation to methionine sulfoxide (Met(O)) during synthesis and cleavage. nih.gov While adding scavengers to the cleavage cocktail is a common preventative measure, an alternative approach is to embrace the oxidation. In this strategy, Fmoc-Met(O)-OH , the sulfoxide form of the building block, is used directly in SPPS. peptide.comnih.gov This produces a peptide that is uniformly oxidized, which can be easier to purify as a single species than a mixture of oxidized and unoxidized forms. peptide.com After purification, the Met(O) residue can be quantitatively reduced back to methionine. peptide.com

Furthermore, specialized, modified methionine building blocks can be used to introduce unique functionalities. An example is Fmoc-L-Photo-Methionine , which contains a diazirine moiety. iris-biotech.de This photo-activatable residue can be incorporated into a peptide sequence using standard SPPS protocols. Upon irradiation with UV light, it forms a highly reactive carbene that can crosslink to interacting proteins, enabling the study of protein-protein interactions. iris-biotech.de

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound / Fmoc-Met-OBt | N-α-(9-Fluorenylmethyloxycarbonyl)-L-methionine 1-hydroxybenzotriazole (B26582) ester |

| Fmoc-Met-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-methionine |

| Fmoc-Met(O)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-methionine sulfoxide |

| Fmoc-L-Photo-Methionine | N-α-(9-Fluorenylmethyloxycarbonyl)-L-4,4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) |

| DIPEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| DTT | Dithiothreitol |

| EDT | 1,2-Ethanedithiol |

| Dbz | 3,4-Diaminobenzoic acid |

| NCL | Native Chemical Ligation |

| SPPS | Solid-Phase Peptide Synthesis |

Utilization of Fmoc-Methionine Sulfoxide (Fmoc-Met(O)-OH) in SPPS

A key strategy to circumvent the issues of methionine oxidation during solid-phase peptide synthesis (SPPS) is the deliberate use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH) as the building block instead of Fmoc-Met-OH. peptide.com This approach is particularly advantageous when synthesizing hydrophobic or aggregation-prone peptides where purification can be exceptionally challenging. d-nb.info

The incorporation of the more polar Met(O) residue in place of Met increases the polarity of the entire peptide chain. This increased polarity often improves the solubility of the growing peptide, mitigating on-resin aggregation and leading to a higher quality crude product. d-nb.info Consequently, the purification of the oxidized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) is often more straightforward than its non-oxidized counterpart. d-nb.info By using Fmoc-Met(O)-OH, a uniform peptide product is generated, which can be more easily purified. peptide.com After successful purification, the methionine sulfoxide residue is then reduced back to methionine in a separate post-synthetic step. peptide.comd-nb.info

Table 1: Comparison of Synthesis Outcomes for Aggregation-Prone Peptides

| Peptide Sequence | Synthesis Strategy | Crude Product Quality | Final Yield | Reference |

|---|---|---|---|---|

| Prion Protein Peptide | Standard SPPS with Fmoc-Met-OH | Moderate, aggregation observed | 2% | d-nb.info |

| Prion Protein Peptide | SPPS with Fmoc-Met(O)-OH & Reduction | Significantly improved | 7% | d-nb.info |

| TDP-43 (307-347) Fragment | Standard SPPS with Fmoc-Met-OH | Poor, significant aggregation | <1% | d-nb.info |

This table illustrates the improved yields obtained when using the Fmoc-Met(O)-OH strategy for challenging, aggregation-prone peptides.

Post-Synthetic Reduction Strategies for Methionine Sulfoxide

One common and mild method involves the use of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in trifluoroacetic acid (TFA). d-nb.inforesearchgate.net This system is effective and generally does not compromise the integrity of other amino acid residues. researchgate.net Another approach utilizes N-methylmercaptoacetamide (MMA), where the peptide is dissolved in 10% acetic acid and treated with a 10% MMA solution at 37°C for 24-36 hours. thermofisher.com For more robust peptides, a redox system of trimethylsilyl (B98337) bromide (TMSBr) and ethane-1,2-dithiol has been shown to be highly efficient. d-nb.info

In addition to chemical methods, enzymatic reduction is also possible. Methionine sulfoxide reductases (Msrs), specifically MsrA and MsrB, can catalyze the reduction of methionine sulfoxide back to methionine. biorxiv.org This biological approach is highly specific and occurs under physiological conditions.

Table 2: Common Reagents for Post-Synthetic Reduction of Methionine Sulfoxide

| Reagent System | Conditions | Notes | Reference |

|---|---|---|---|

| Ammonium Iodide (NH₄I) / Dimethyl Sulfide (DMS) | In Trifluoroacetic Acid (TFA) | Mild conditions, suitable for peptides with sensitive moieties like thioesters. d-nb.info | d-nb.inforesearchgate.net |

| N-methylmercaptoacetamide (MMA) | 10% Acetic Acid, 37°C, 24-36h | Effective for reducing Met(O) in solution post-purification. thermofisher.com | thermofisher.com |

| Trimethylsilyl bromide (TMSBr) / Ethane-1,2-dithiol | N/A | A very efficient system for the reduction of Met(O). d-nb.info | d-nb.info |

This table summarizes various chemical and enzymatic methods used for the reduction of methionine sulfoxide residues in synthetic peptides.

Synthesis of Conformational Constrained and Cyclic Peptides via Benzotriazole Intermediates

Benzotriazole chemistry plays a significant role in the synthesis of conformationally constrained and cyclic peptides. The formation of a benzotriazole active ester is a key step in many peptide coupling and cyclization strategies. stanford.edursc.org These intermediates are highly reactive towards nucleophiles, such as the free N-terminal amine of a linear peptide, facilitating efficient intramolecular amide bond formation. researchgate.net

One powerful application is in on-resin cyclization. In this approach, a linear peptide is assembled on a solid support using standard Fmoc-SPPS. mdpi.comuniversiteitleiden.nl The peptide is often anchored to the resin via a side-chain functional group, leaving the N- and C-termini available for cyclization. universiteitleiden.nl Following the assembly of the linear precursor, the terminal protecting groups are selectively removed. The C-terminal carboxylic acid is then activated on-resin, often forming a benzotriazole ester using reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or by converting a resin-bound linker into a benzotriazole entity. researchgate.netmdpi.com This activated intermediate then reacts with the deprotected N-terminal amine, leading to head-to-tail cyclization directly on the solid support. mdpi.comgoogle.com

This strategy offers several advantages, including the use of pseudo-dilution effects on the resin, which favors intramolecular cyclization over intermolecular polymerization. The resulting cyclic peptide is then cleaved from the resin and purified. This methodology has been successfully applied to the synthesis of various natural cyclic peptides. universiteitleiden.nl For instance, the synthesis of gramicidin (B1672133) S and tyrocidin A has been achieved with this side-chain anchoring and on-resin cyclization approach, yielding the final products in good yields and purity. universiteitleiden.nl Furthermore, benzotriazole intermediates are utilized in cleavable linkers, where activation to an acylbenzotriazole precedes cleavage and can be coupled with cyclization or functionalization steps. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Acronym |

|---|---|

| N-α-Fmoc-L-methionine | Fmoc-Met-OH |

| N-α-Fmoc-L-methionine sulfoxide | Fmoc-Met(O)-OH |

| Methionine Sulfoxide | Met(O) |

| Reverse-Phase High-Performance Liquid Chromatography | RP-HPLC |

| Solid-Phase Peptide Synthesis | SPPS |

| Ammonium Iodide | NH₄I |

| Dimethyl Sulfide | DMS |

| Trifluoroacetic Acid | TFA |

| N-methylmercaptoacetamide | MMA |

| Trimethylsilyl bromide | TMSBr |

| Methionine Sulfoxide Reductase | Msr |

Challenges and Side Reactions Associated with Fmoc Methionine Benzotriazole Chemistry

Managing Methionine Oxidation during Peptide Synthesis and Work-up

The thioether side chain of methionine is notoriously susceptible to oxidation, a reaction that can occur at various stages of peptide synthesis and subsequent handling. oup.combiotage.com This oxidation primarily results in the formation of methionine sulfoxide (B87167) (Met(O)), which introduces a chiral center and can significantly alter the peptide's properties. iris-biotech.deresearchgate.net In some cases, further oxidation to methionine sulfone (Met(O2)) can occur. iris-biotech.de

The oxidation of methionine is a significant concern during Fmoc-SPPS for several reasons:

During Synthesis: Although the thioether is generally considered stable under standard Fmoc-SPPS conditions, prolonged exposure to atmospheric oxygen or certain reagents can lead to oxidation. biotage.comiris-biotech.de The extent of oxidation can increase with each synthesis cycle, particularly for methionine residues closer to the C-terminus which are exposed to reaction conditions for longer durations. iris-biotech.de

During Cleavage: The acidic conditions required for cleavage of the peptide from the resin and removal of side-chain protecting groups are a major contributor to methionine oxidation. biotage.compeptide.com Even with the use of scavengers, complete prevention can be challenging. thermofisher.com

Post-Synthesis Handling: Purified peptides containing methionine can also undergo oxidation upon exposure to air and light. thermofisher.com

Strategies to Mitigate Methionine Oxidation:

A variety of strategies have been developed to manage the oxidation of methionine residues:

| Strategy | Description | Key Considerations |

| Use of Scavengers in Cleavage Cocktail | Adding reducing agents or scavengers to the cleavage cocktail can suppress oxidation. peptide.com Common additives include dithiothreitol (B142953) (DTT), and dimethyl sulfide (B99878) (DMS). iris-biotech.deiris-biotech.de | The choice of scavenger can be critical and may need to be optimized based on the peptide sequence. researchgate.net |

| Post-Cleavage Reduction | If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine after cleavage. peptide.comiris-biotech.de Reagents such as ammonium (B1175870) iodide with dimethyl sulfide or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective for this purpose. iris-biotech.de | This adds an extra step to the workflow and may require subsequent purification. |

| Synthesis with Methionine Sulfoxide | In some cases, it may be advantageous to intentionally use Fmoc-Met(O)-OH in the synthesis, especially if the methionine residue is highly prone to oxidation. researchgate.netpeptide.com The oxidized peptide is then purified and subsequently reduced. peptide.com | This approach can sometimes improve the solubility and purification of the crude peptide. iris-biotech.de |

| Minimizing Exposure to Oxidizing Conditions | Shortening deprotection and cleavage times can help reduce the extent of oxidation. thermofisher.com Performing the synthesis under an inert atmosphere can also be beneficial. biotage.com | These measures may not completely eliminate oxidation but can significantly reduce it. |

Aggregation Phenomena during Peptide Chain Elongation

Peptide aggregation, the self-association of growing peptide chains on the solid support, is a major obstacle in SPPS. peptide.comsigmaaldrich.com This phenomenon can lead to incomplete coupling and deprotection reactions, resulting in deletion and truncated sequences that are difficult to separate from the desired product. peptide.comrsc.org

Identification of Aggregation-Prone Sequences

Predicting aggregation with certainty based on sequence alone is difficult. peptide.com However, several factors are known to contribute to this problem:

Hydrophobicity: Sequences rich in hydrophobic amino acids have a higher tendency to aggregate. peptide.com

β-Sheet Formation: The formation of stable intermolecular β-sheet structures is a primary driver of aggregation. researchgate.net

Peptide Length: Aggregation is less common in very short peptides (before the fifth or sixth residue) and can become problematic as the chain elongates. peptide.com

Real-time monitoring of Fmoc deprotection can provide an indication of on-resin aggregation. rsc.org A broadening of the deprotection peak suggests that the resin is collapsing and reagents are having difficulty accessing the reactive sites. sigmaaldrich.comrsc.org

Methodologies for Mitigating Peptide Aggregation

Several techniques can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation and improve synthesis outcomes. peptide.com

| Method | Description | Application Notes |

| Solvent Modification | Using solvents with high solvating power, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help to break up aggregates. peptide.comnih.gov The "magic mixture" of DCM, DMF, and NMP (1:1:1) is also known to be effective for hydrophobic peptides. nih.gov | DMSO can oxidize methionine, so its use should be carefully considered in methionine-containing peptides. rsc.org |

| Elevated Temperature | Performing coupling reactions at a higher temperature can increase reaction rates and disrupt secondary structures. peptide.comgyrosproteintechnologies.com | Care must be taken to avoid side reactions that may be promoted by heat, such as racemization. frontiersin.org |

| Chaotropic Salts | The addition of chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding networks. peptide.com | These additives may require special handling and removal procedures. |

| Backbone Protection | The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen can prevent the formation of hydrogen bonds. peptide.comrsc.org | These groups are typically incorporated as dipeptides and are removed during the final cleavage. sigmaaldrich.com |

| Pseudoprolines | Incorporating pseudoproline dipeptides, which are derived from serine or threonine, introduces a kink in the peptide backbone that disrupts β-sheet formation. peptide.comchempep.com | This is a highly effective strategy but is limited to sequences containing serine or threonine. chempep.com |

| Depsipeptides | Synthesizing a depsipeptide analogue by forming an ester linkage at a serine or threonine residue can improve solubility and ease of purification. The native peptide bond is then reformed by an O- to N-acyl shift. peptide.comnih.gov | This method adds complexity to the synthesis and requires a final conversion step. |

By-Products from Fmoc Deprotection and Coupling Reactions

The use of piperidine (B6355638) for Fmoc deprotection and the conditions of peptide coupling can lead to several common side reactions, particularly in the early stages of synthesis or with specific amino acid sequences.

Diketopiperazine Formation at Early Stages of Synthesis

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of SPPS. peptide.comiris-biotech.de The deprotected N-terminal amino group of the dipeptide-resin can attack the ester linkage to the resin, leading to cyclization and cleavage of the dipeptide from the support. iris-biotech.de This reaction is particularly prevalent under the basic conditions of Fmoc deprotection. iris-biotech.de

Factors Influencing DKP Formation:

Amino Acid Sequence: Sequences containing proline at the C-terminus are especially prone to DKP formation due to the secondary amine structure of proline. iris-biotech.de

Resin Type: The type of linker used to attach the peptide to the resin can influence the rate of DKP formation. For example, benzyl-type linkers can be more susceptible. nih.gov

Strategies to Minimize DKP Formation:

| Strategy | Description | Key Considerations |

| Use of Sterically Hindered Resins | Employing resins with bulky linkers, such as 2-chlorotrityl chloride resin, can sterically hinder the cyclization reaction. peptide.com | These resins often allow for milder cleavage conditions, which can be beneficial for sensitive peptides. |

| Dipeptide Coupling | Coupling the second and third amino acids as a pre-formed dipeptide unit bypasses the problematic dipeptide-resin intermediate. peptide.com | This strategy is limited by the commercial availability of the required dipeptides. |

| Use of N-Trityl Protected Amino Acids | Incorporating an N-trityl protected amino acid at the second position can prevent DKP formation. peptide.com | The trityl group is removed under acidic conditions. |

| Modification of Deprotection Conditions | Using milder deprotection conditions or alternative bases to piperidine can reduce the rate of DKP formation. nih.gov | Milder conditions may not be sufficient for complete Fmoc removal in all cases. |

Aspartimide Formation and Isomerization in Aspartic Acid-Containing Sequences

Aspartimide formation is a notorious side reaction in Fmoc-SPPS that affects peptides containing aspartic acid (Asp). iris-biotech.de It is catalyzed by both basic (during Fmoc deprotection) and acidic (during cleavage) conditions. iris-biotech.de The side-chain carboxyl group of Asp can be attacked by the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de

This aspartimide intermediate is unstable and can undergo several subsequent reactions:

Epimerization: The chiral center at the α-carbon of the aspartyl residue can racemize. iris-biotech.de

Ring Opening: The aspartimide ring can be opened by nucleophiles. Attack by water leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often in both D and L forms. nih.gov Attack by piperidine from the deprotection solution can lead to the formation of piperidide adducts. iris-biotech.de

Sequences Prone to Aspartimide Formation: The sequence following the aspartic acid residue has a significant impact on the propensity for this side reaction. nih.gov The most problematic sequences include:

Asp-Gly

Asp-Asn

Asp-Asp

Asp-Ser

Asp-Arg

Strategies to Suppress Aspartimide Formation:

| Strategy | Description | Key Considerations |

| Modification of Deprotection Conditions | Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. peptide.combiotage.com Using weaker bases like piperazine (B1678402) has also been shown to be effective. biotage.com | These methods may not completely eliminate the side reaction. |

| Modified Aspartic Acid Derivatives | Using aspartic acid derivatives with bulky side-chain protecting groups can sterically hinder the formation of the succinimide ring. biotage.com The use of Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH has shown significant reduction in aspartimide formation. Another innovative approach is the use of a cyanosulfurylide (CSY) protecting group, which is reported to completely suppress aspartimide formation. iris-biotech.de | The coupling efficiency of these modified derivatives should be considered. |

| Backbone Protection | The use of backbone protecting groups like Hmb or Dmb on the amino acid preceding the aspartic acid can prevent aspartimide formation. peptide.com | This requires the use of specialized dipeptide building blocks. peptide.com |

Compatibility of Fmoc-Methionine Benzotriazole (B28993) with Orthogonal Protecting Group Strategies

In the sophisticated realm of Solid Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is a cornerstone, prized for its efficiency and the mild conditions used for Nα-deprotection. iris-biotech.dewikipedia.org This strategy's power is significantly enhanced by the use of orthogonal protecting groups, which allow for selective deprotection of specific side chains on the resin-bound peptide. peptide.combiosynth.com This capability is indispensable for synthesizing complex peptides, such as those with branches, cyclic structures, or site-specific modifications. The compatibility of an activated amino acid, such as Fmoc-Methionine-Benzotriazole (Fmoc-Met-Bt), with these orthogonal schemes is critical for the successful synthesis of complex methionine-containing peptides.

The principle of orthogonality in this context dictates that the protecting groups for the N-terminus (temporary), side chains (permanent), and a specific modifiable site (semi-permanent) can each be removed under distinct chemical conditions without affecting the others. iris-biotech.depeptide.com In the standard Fmoc/tBu approach, the temporary Nα-Fmoc group is removed by a base (commonly piperidine), while the permanent tert-Butyl (tBu) based side-chain protecting groups are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). wikipedia.org Orthogonal protecting groups are those that can be cleaved under a third, unique set of conditions, such as treatment with hydrazine (B178648), very mild acid, or palladium catalysts. sigmaaldrich.comchempep.com

The compatibility of this compound chemistry with these strategies hinges on the stability of the methionine residue itself and other protecting groups on the peptide chain to the specific deprotection conditions of the orthogonal group. The methionine thioether side chain is particularly sensitive to oxidation and alkylation by carbocations, which can be generated during certain acidic treatments. peptide.com Therefore, the choice of an orthogonal protecting group must account for the inherent reactivity of methionine.

Several classes of orthogonal protecting groups are commonly employed, each with its own deprotection chemistry and compatibility profile.

Acid-Labile Orthogonal Protecting Groups: Groups such as 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are used to protect the side chains of lysine, ornithine, or glutamic acid and are removed by treatment with very dilute TFA (e.g., 1-3% TFA in Dichloromethane). sigmaaldrich.com While the Fmoc group is stable to these conditions, care must be taken when a methionine residue is present in the sequence. chempep.com The repeated mild acid treatments required for Mtt or Mmt removal can potentially lead to the oxidation of the methionine thioether to its corresponding sulfoxide, especially if appropriate scavengers are not included. iris-biotech.de Furthermore, these conditions can cause premature cleavage of the peptide if a hyper-acid-labile resin is used. chempep.com

Hydrazine-Labile Orthogonal Protecting Groups: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular for protecting amine side chains. sigmaaldrich.com They are stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage but are selectively removed by treatment with 2-5% hydrazine in dimethylformamide (DMF). sigmaaldrich.com This deprotection method is generally considered safe for methionine residues and is highly orthogonal to the standard Fmoc/tBu strategy, posing minimal risk of side reactions with the methionine side chain.

Palladium-Catalyzed Cleavage: The allyloxycarbonyl (Alloc) protecting group offers a high degree of orthogonality. chempep.com It is stable to both acidic and basic conditions typical of Fmoc-SPPS but is selectively cleaved by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. chempep.com This method is exceptionally mild and chemoselective, making it highly compatible with sensitive residues like methionine. It does not generate reactive carbocations and proceeds under neutral conditions, thus avoiding common side reactions like oxidation or alkylation.

The following table summarizes the compatibility of common orthogonal protecting groups with syntheses involving methionine.

| Protecting Group | Cleavage Reagent | Compatibility with Methionine Chemistry | Key Considerations |

| ivDde / Dde | 2-5% Hydrazine in DMF | High | Generally safe for methionine. The nucleophilic hydrazine does not typically react with the thioether side chain. |

| Mtt / Mmt | 1-3% TFA in DCM | Moderate | Potential for methionine oxidation. The use of scavengers is recommended. Risk of premature peptide cleavage from hyper-acid-labile resins. |

| Alloc | Pd(PPh₃)₄ / Scavenger | High | Very mild and chemoselective conditions. Considered one of the most robust orthogonal strategies for use with sensitive residues. |

| Boc | TFA (strong) | N/A (Standard "Permanent" Group) | Used as a standard side-chain protecting group (e.g., on Trp or Lys) and removed during final cleavage, not as a semi-permanent group in this context. peptide.com |

| Trityl (Trt) | TFA (mild to strong) | Moderate | Often used for Cys protection. Its acid lability is similar to Mtt/Mmt, posing similar risks of methionine side reactions if not carefully managed with scavengers. |

Computational and Theoretical Investigations of Fmoc Methionine Benzotriazole Chemistry

Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms and Transition States

The formation of a peptide bond is a kinetically controlled process that requires the activation of the C-terminus of an incoming amino acid to overcome a significant activation energy barrier. embrapa.br Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the reaction mechanisms involving activated species like Fmoc-Met-Bt.

These computational studies focus on mapping the potential energy surface of the coupling reaction. The process begins with the activation of the Fmoc-methionine carboxyl group by a benzotriazole-based coupling reagent (e.g., HOBt with a carbodiimide, or in an aminium/uronium salt like HBTU). This forms a highly reactive intermediate, the this compound active ester (Fmoc-Met-OBt) or a related species. embrapa.bruniurb.it

The subsequent reaction involves the nucleophilic attack of the free amino group of the resin-bound peptide chain on the activated carbonyl carbon of this compound. embrapa.br DFT calculations can model this entire sequence, providing critical data on:

Intermediate Structures: Identifying and characterizing the stability of transient species, such as the tetrahedral intermediate formed during the nucleophilic attack.

Transition State (TS) Geometries and Energies: Locating the highest energy point along the reaction coordinate, which defines the activation energy (Ea). The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes. A lower activation energy, as facilitated by the benzotriazole (B28993) leaving group, corresponds to a faster reaction rate. embrapa.br

By comparing different potential pathways, DFT can clarify the precise role of the benzotriazole moiety in stabilizing the transition state and acting as an efficient leaving group. embrapa.br This level of mechanistic detail is often inaccessible through experimental means alone.

Table 1: Key Parameters from DFT Analysis of Peptide Coupling Reactions

| Parameter | Description | Significance in this compound Chemistry |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the coupling reaction to occur. | A lower Ea indicates a more efficient coupling step. DFT helps quantify the effectiveness of the benzotriazole activating group in lowering this barrier. |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Indicates whether the overall reaction is exothermic (favorable) or endothermic. |

| Transition State Geometry | The three-dimensional arrangement of atoms at the peak of the energy barrier. | Reveals the precise nature of bond formation between the amine and the activated carbonyl carbon, and the initiation of leaving group departure. |

| Intermediate Stability | The energy of transient species, such as the tetrahedral intermediate. | Helps to understand the step-wise mechanism and potential for side reactions. A very stable intermediate could potentially slow the overall reaction. |

Molecular Modeling of Intermediates and Products in Peptide Coupling

While quantum chemical calculations provide energetic details, molecular modeling offers a complementary perspective focused on the three-dimensional structure and dynamics of the molecules involved in the peptide coupling step with this compound.

Molecular models are used to visualize the key species in the reaction:

The Activated Ester (this compound): Modeling this intermediate helps in understanding how the bulky Fmoc protecting group and the methionine side chain might influence the accessibility of the activated carbonyl center for the incoming amine.

The Encounter Complex: Before the reaction, the resin-bound amine and the activated this compound must approach each other. Modeling can simulate this approach, highlighting potential steric hindrances that could slow down the reaction.

The Tetrahedral Intermediate: This is a crucial, short-lived species where the new C-N bond is partially formed. Its conformation, stabilized by the surrounding solvent and reactants, is critical for the reaction to proceed to completion.

The Dipeptide Product: After the benzotriazole leaving group departs, the newly formed dipeptide (now Fmoc-Met-Peptide-Resin) adopts a specific conformation. Modeling this product is important for predicting potential downstream issues like aggregation.

By analyzing these structures, researchers can gain insights into sequence-dependent difficulties in peptide synthesis. For instance, the steric bulk of the Fmoc group combined with certain amino acid side chains can create an unfavorable conformation for the nucleophilic attack, leading to incomplete or slow coupling. These structural insights are vital for troubleshooting problematic peptide sequences and designing more effective synthesis strategies.

Table 2: Molecular Species in Fmoc-Met Coupling for Modeling Studies

| Molecular Species | Focus of Modeling | Information Gained |

|---|---|---|

| This compound (Active Ester) | Steric accessibility of the activated carbonyl group. | Understanding how the Fmoc group and Met side chain affect reactivity. |

| Resin-bound N-terminus | Conformation and availability of the nucleophilic amine. | Assessing the impact of the growing peptide chain on its own reactivity. |

| Tetrahedral Intermediate | Geometry and stability. | Insight into the transition state and the electronic effects of the substituents. |

| Newly Formed Peptide | Conformational preferences of the new dipeptide segment. | Prediction of early-onset aggregation or difficult-to-cleave structures. |

Application of Predictive Algorithms and Machine Learning in Peptide Synthesis Optimization

The optimization of Fmoc-based solid-phase peptide synthesis is increasingly benefiting from the application of predictive algorithms and machine learning (ML). mit.educhemrxiv.org These data-driven approaches leverage large datasets from automated peptide synthesizers to build models that can predict the outcome of synthesis reactions with remarkable accuracy. nih.govamidetech.com

The synthesis of any given peptide involves numerous iterative steps of deprotection and coupling. mpg.de The efficiency of these steps can be affected by sequence-dependent events, most notably aggregation of the growing peptide chain on the solid support. amidetech.com Machine learning models are trained to identify sequences that are prone to such problems.

The core components of this approach are:

Data Collection: High-throughput, automated fast-flow peptide synthesizers can perform thousands of individual Fmoc deprotection reactions, generating a wealth of data. chemrxiv.orgnih.gov A key data source is the time-resolved UV-Vis absorbance trace of the dibenzofulvene byproduct released during Fmoc group removal. The integral, height, and width of this signal provide an indirect measure of the success of the preceding coupling cycle. nih.govmit.edu

Feature Engineering: The models are fed features that describe the peptide and the synthesis conditions. These include the primary amino acid sequence, the biochemical properties of the amino acids (e.g., hydrophobicity, size), peptide length, and experimental parameters like temperature and flow rate. mpg.denih.govgithub.com Amino acids and peptide sequences are often converted into numerical representations, such as topological fingerprints, for the model to process. mit.edu

Model Training: Deep neural networks and other ML algorithms (such as Naïve Bayes or Random Forests) are trained on this data to map the input features to the synthesis outcome. nih.govresearchgate.net The models learn the complex, non-linear relationships between a peptide's sequence and its synthetic accessibility.

Prediction and Optimization: Once trained, these models can predict the likelihood of a successful synthesis for a new, unseen peptide sequence with low error (e.g., <6%). nih.govamidetech.com They can pinpoint specific coupling steps that are likely to be inefficient or lead to aggregation. chemrxiv.org This predictive power allows for in silico optimization, where algorithms can suggest modifications to a peptide sequence to improve its synthesis yield before any chemicals are used. nih.govgithub.com

These predictive tools are becoming invaluable for quickly evaluating large libraries of peptides, ensuring that researchers can focus on sequences that are synthetically feasible without engaging in laborious trial-and-error optimization. nih.govresearchgate.net

Table 3: Machine Learning Models for Peptide Synthesis Optimization

| Model Type | Input Features | Predicted Outcome | Application |

|---|---|---|---|

| Deep Neural Network | Peptide sequence (as fingerprints), synthesis parameters (temp, flow rate). nih.govmit.edugithub.com | UV-vis deprotection trace (integral, height, width). nih.govmit.edu | Predicts deprotection efficiency, identifies aggregation, enables real-time optimization. chemrxiv.org |